molecular formula C30H37N3O9 B1683449 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester CAS No. 103434-30-6

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester

Cat. No. B1683449
Key on ui cas rn: 103434-30-6
M. Wt: 583.6 g/mol
InChI Key: GQJFGCIETONRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C1=C(C)NC(C)=C(C(=O)OC)C1c1cc([N+](=O)[O-])ccc1OCCCCN
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:43][OH:44].[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][c:7]1[c:8]([CH:16]2[C:17]([C:28](=[O:29])[O:30][CH3:31])=[C:18]([CH3:27])[NH:19][C:20]([CH3:26])=[C:21]2[C:22](=[O:23])[O:24][CH3:25])[cH:9][c:10]([N+:13](=[O:14])[O-:15])[cH:11][cH:12]1.[c:32]1([O:38][CH2:39][CH:40]2[CH2:41][O:42]2)[cH:33][cH:34][cH:35][cH:36][cH:37]1>>[NH:1]([CH2:2][CH2:3][CH2:4][CH2:5][O:6][c:7]1[c:8]([CH:16]2[C:17]([C:28](=[O:29])[O:30][CH3:31])=[C:18]([CH3:27])[NH:19][C:20]([CH3:26])=[C:21]2[C:22](=[O:23])[O:24][CH3:25])[cH:9][c:10]([N+:13](=[O:14])[O-:15])[cH:11][cH:12]1)[CH2:41][CH:40]([CH2:39][O:38][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1)[OH:42]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COC(=O)C1=C(C)NC(C)=C(C(=O)OC)C1c1cc([N+](=O)[O-])ccc1OCCCCN
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C1=C(C)NC(C)=C(C(=O)OC)C1c1cc([N+](=O)[O-])ccc1OCCCCN
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccc(OCC2CO2)cc1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(C)NC(C)=C(C(=O)OC)C1c1cc([N+](=O)[O-])ccc1OCCCCNCC(O)COc1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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